2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, (S)-
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Overview
Description
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane . This compound is a halogenated ether, characterized by the presence of chlorine and fluorine atoms. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves the reaction of chlorodifluoromethane with trifluoroethanol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful handling of reagents and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and other separation techniques to achieve the required quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to produce various oxidized products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used in oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation reactions can lead to the formation of carboxylic acids, aldehydes, and other oxidized compounds.
Scientific Research Applications
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl chlorodifluoroacetate: This compound has a similar structure but with a methyl group instead of the trifluoroethane moiety.
2-Chloro-2,2-difluoroacetophenone: Another similar compound, used in difluoromethylation reactions.
Uniqueness
2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo various substitution and oxidation reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in different scientific fields highlight its importance as a multifunctional compound .
Properties
CAS No. |
172103-31-0 |
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Molecular Formula |
C3HCl2F5O |
Molecular Weight |
218.93 g/mol |
IUPAC Name |
(2S)-2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H/t1-/m1/s1 |
InChI Key |
TZZWXBLENLGFDD-PVQJCKRUSA-N |
Isomeric SMILES |
[C@H](C(F)(F)F)(OC(F)(F)Cl)Cl |
Canonical SMILES |
C(C(F)(F)F)(OC(F)(F)Cl)Cl |
Origin of Product |
United States |
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